InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3
. The Canonical SMILES representation is CSi(C)OSi(CCCOC(=O)C=C)OSi(C)C
.
This compound is derived from the reaction of 3-acryloxypropyl groups with methylbis(trimethylsiloxy) groups. It is primarily utilized in the formulation of materials that require enhanced adhesion, hydrophobicity, and chemical resistance. Its classification as an acrylate silane indicates its potential for polymerization, making it suitable for applications in coatings, adhesives, and sealants.
The synthesis of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane can be achieved through several methods, with one notable approach involving the reaction of 3-gamma-chloropropyltrimethoxysilane with an acrylate in the presence of a polymerization inhibitor and a phase transfer catalyst. The steps involved in this synthesis include:
This method highlights the importance of controlling reaction parameters such as temperature and stirring time to optimize yield and purity .
The molecular structure of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane can be described as follows:
The compound exhibits a branched structure due to the presence of multiple siloxy groups, which enhances its compatibility with various substrates while providing flexibility in polymer applications .
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane participates in several chemical reactions:
The mechanism of action for (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane primarily involves its ability to form covalent bonds with substrates during curing processes:
This mechanism allows for the formation of durable coatings and adhesives that exhibit improved adhesion and chemical resistance .
The physical and chemical properties of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane are crucial for its application:
These properties indicate that the compound is suitable for high-temperature applications while being stable under normal conditions .
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane has diverse applications across various fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1